molecular formula C6H3N3O3S B13499331 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one

7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B13499331
M. Wt: 197.17 g/mol
InChI Key: PLKWQRHNLGHSIF-UHFFFAOYSA-N
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Description

7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C6H3N3O3S and its molecular weight is 197.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H3N3O3S

Molecular Weight

197.17 g/mol

IUPAC Name

7-nitro-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C6H3N3O3S/c10-6-5-4(7-2-8-6)3(1-13-5)9(11)12/h1-2H,(H,7,8,10)

InChI Key

PLKWQRHNLGHSIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=O)NC=N2)[N+](=O)[O-]

Origin of Product

United States

Core Scaffold Analysis: the Thieno 3,2 D Pyrimidin 4 One Nucleus

The thieno[3,2-d]pyrimidin-4-one core is a fused bicyclic system consisting of a thiophene (B33073) ring fused to a pyrimidine (B1678525) ring. This rigid framework serves as a versatile template for the design of biologically active molecules. The thiophene ring offers sites for substitution that can influence electronic properties and steric interactions, while the pyrimidinone ring provides hydrogen bonding capabilities and further points for chemical modification. The inherent aromaticity and planarity of the core structure facilitate interactions with biological macromolecules.

Substituent Effects on Biological Activity

The biological profile of thieno[3,2-d]pyrimidin-4-one derivatives can be significantly modulated by the nature and position of various substituents.

The 2-position of the thieno[3,2-d]pyrimidin-4-one ring system is a critical site for modification, often influencing the compound's primary biological activity. Introduction of different functional groups at this position has led to the discovery of compounds with diverse therapeutic potential. For instance, 2-substituted-6-phenyl and 7-phenyl thieno[3,2-d]pyrimidin-4-ones have been investigated for their anti-hyperlipidemic activity. researchgate.net

In the context of antimicrobial agents, nucleophilic substitution at the 2-position with N-benzylamine and subsequent acylation or sulfonylation has yielded derivatives with potential DNA gyrase inhibitory activity. researchgate.net The binding affinity of these compounds is influenced by the nature of the acyl or sulfonyl group. researchgate.net For example, compounds with a 4-methylbenzoyl group at this position have shown promising binding affinities. researchgate.net

The nitrogen atom at the 3-position of the pyrimidinone ring is another key point for structural variation. Alkylation or arylation at this position can impact the molecule's lipophilicity and its ability to form hydrogen bonds, which can be crucial for target engagement.

Modifications on the thiophene (B33073) portion of the scaffold, at positions 5, 6, and 7, play a significant role in defining the selectivity and potency of the derivatives. The introduction of a nitro group at the 7-position, as in the titular compound 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one, is expected to introduce strong electron-withdrawing properties. This can significantly alter the electronic distribution of the entire ring system, potentially influencing its interaction with biological targets. While specific biological data for the 7-nitro derivative is not extensively available in the reviewed literature, the introduction of a nitro group in other heterocyclic scaffolds has been shown to enhance certain biological activities, including antimicrobial and anticancer effects. nih.gov

Case Studies in Different Therapeutic Areas

The versatility of the thieno[3,2-d]pyrimidin-4-one scaffold is evident from its application in various therapeutic areas.

Thieno[3,2-d]pyrimidine (B1254671) derivatives have been explored as potential anticancer agents. For example, certain derivatives have been synthesized and evaluated for their activity against various cancer cell lines, although much of the detailed research focuses on the isomeric thieno[2,3-d]pyrimidine (B153573) scaffold. ekb.egnih.govmdpi.commdpi.comresearchgate.net The design of these compounds often involves targeting specific cellular pathways involved in cancer progression.

The thieno[3,2-d]pyrimidine core is a promising scaffold for the development of novel antimicrobial agents. researchgate.net A series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested in vitro against a panel of Gram-positive and Gram-negative bacteria, with some compounds showing notable activity. researchgate.net The antibacterial efficacy is often linked to the substituents on the core structure. For instance, specific derivatives have been identified as potential inhibitors of DNA gyrase, a crucial bacterial enzyme. researchgate.net

The thieno[3,2-d]pyrimidine scaffold has been successfully utilized in the design of kinase inhibitors, which are crucial in cancer therapy. For instance, derivatives of this scaffold have been developed as potent and selective inhibitors of cyclin-dependent kinase 7 (CDK7), a key regulator of the cell cycle and transcription. nih.gov Extensive structure-activity relationship studies have led to the identification of lead candidates with favorable pharmacokinetic properties. nih.gov Furthermore, novel thieno[3,2-d]pyrimidine structures have been synthesized as EGFR kinase inhibitors, showing promising cytotoxic activity against non-small cell lung cancer cell lines. nih.gov

Molecular Design Principles and Future Perspectives

The development of new thieno[3,2-d]pyrimidin-4-one derivatives is guided by established molecular design principles. Structure-based drug design, utilizing techniques like molecular docking, plays a crucial role in predicting the binding modes of these compounds with their biological targets and in optimizing their interactions. researchgate.net The synthesis of focused compound libraries allows for the systematic exploration of the chemical space around the core scaffold to identify key structural features that govern biological activity.

Future research in this area will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new substitution patterns and the use of advanced computational methods will continue to drive the discovery of new therapeutic agents based on the thieno[3,2-d]pyrimidin-4-one scaffold.

Data Tables

Table 1: Biological Activities of Thieno[3,2-d]pyrimidin-4-one Derivatives

Compound ClassBiological ActivityTherapeutic Area
2-Substituted-6/7-phenyl derivativesAntihyperlipidemicCardiovascular
2-(N-acyl/sulfonyl-N-benzylamino) derivativesDNA Gyrase InhibitionAntimicrobial
Various derivativesCDK7 InhibitionAnticancer
Various derivativesEGFR Kinase InhibitionAnticancer
Various derivativesAntibacterialAntimicrobial

Computational and Theoretical Investigations of 7 Nitro 3h,4h Thieno 3,2 D Pyrimidin 4 One

Strictly Focusing on the Chemical/molecular Basis of Interaction, Not Clinical Outcomes

General Principles of Structure-Activity Correlation for Thienopyrimidinones

The biological activity of thienopyrimidinone derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. youtube.com These studies systematically alter the chemical structure of a compound and evaluate the resulting impact on its biological activity, providing insights into the key molecular features required for interaction with a biological target. mdpi.com

The nature and placement of substituents on the thienopyrimidinone scaffold significantly dictate the molecule's interaction with its biological target. mdpi.com The addition of various functional groups can alter the compound's electronic properties, steric profile, and hydrogen bonding capacity, thereby influencing its binding affinity and specificity.

For instance, in the context of anticancer activity, the introduction of bulky substituents on a piperazine (B1678402) ring attached to the thienopyrimidinone core has been shown to enhance inhibitory activities. mdpi.com Modifications that include a carbonyl or sulfonyl group at one of the nitrogen atoms of the piperazine ring can also improve the inhibitory potential. mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have indicated that both steric and electrostatic fields play a significant role, with steric contributions being more dominant. mdpi.com

In other applications, such as the development of anti-inflammatory agents, the electronic nature of substituents on a phenyl ring attached to the thienopyrimidinone nucleus plays a critical role. nih.gov It has been observed that electron-withdrawing groups, such as a 4-nitrophenyl group, can lead to higher inhibitory activity against enzymes like COX-2 compared to electron-donating groups like a 4-methoxyphenyl (B3050149) group. nih.gov The presence of heterocyclic rings, such as thiophene (B33073) or phenyl-substituted pyrazoline, has also been associated with enhanced inhibitory activities. nih.gov

The following table summarizes the influence of different substituents on the activity of thienopyrimidinone derivatives based on various studies:

Target Substituent Type Position of Substitution Effect on Activity
Cancer CellsBulky groups on piperazine ringVariesIncreased inhibitory activity mdpi.com
Cancer CellsCarbonyl or sulfonyl groups on piperazineVariesImproved inhibitory activity mdpi.com
COX-2 EnzymeElectron-withdrawing groups (e.g., 4-nitrophenyl)Phenyl ring attached to coreHigher inhibitory activity nih.gov
COX-2 EnzymeElectron-donating groups (e.g., 4-methoxyphenyl)Phenyl ring attached to coreLower inhibitory activity nih.gov
COX-2 EnzymeHeterocyclic rings (e.g., thiophene, pyrazoline)VariesVariable, often enhanced activity nih.gov

The position of substituents on the thienopyrimidinone ring system is a critical determinant of binding affinity and selectivity. Even minor changes in the location of a functional group can lead to significant differences in biological activity due to altered interactions with the target protein's binding pocket.

SAR studies have demonstrated that the distribution of substituents on the pyrimidine (B1678525) nucleus can significantly impact the inhibitory efficacy of the compounds. nih.gov For example, in a series of 6-amino-2-thio-3H-pyrimidin-4-one derivatives, the nature of the thio substituents and the moieties at the 4-position were found to be crucial for their platelet aggregation inhibitory activity. nih.gov Simpler substitution patterns sometimes yield better results than more complex ones, highlighting the importance of optimal positioning for favorable interactions. nih.gov

In the development of inhibitors for enzymes like phosphodiesterase 5 (PDE5), modulation of the scaffold by varying substituents at position 4 has been a key strategy. nih.gov Attaching different groups such as aniline, benzylamine, or various piperazine derivatives at this position has been shown to significantly influence the inhibitory activity and selectivity of the resulting compounds. nih.gov

The table below illustrates how positional variations can affect the biological activity of thienopyrimidinone derivatives:

Compound Series Position of Variation Observed Effect
6-amino-2-thio-3H-pyrimidin-4-ones4-position and thio substituentSignificant impact on platelet aggregation inhibition nih.gov
Cycloalkene-fused thienopyrimidines4-positionModulation of PDE5 inhibitory activity and selectivity nih.gov

Rational Design Strategies for Targeted Molecular Interactions

Rational drug design leverages the understanding of a biological target's structure and the mechanism of its interaction with small molecules to design and develop new therapeutic agents. researchgate.net This approach is a cornerstone of modern medicinal chemistry and has been successfully applied to the development of thienopyrimidinone-based inhibitors for various targets.

When the three-dimensional structure of a biological target is unknown, ligand-based design approaches become particularly valuable. These methods rely on the knowledge of molecules that are known to interact with the target of interest. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed, which represents the essential steric and electronic features required for biological activity.

For instance, in the design of novel PI3Kα inhibitors, the known inhibitor GDC-0941, a thienopyrimidine derivative, served as a template. mdpi.com By analyzing its structure and binding mode, new compounds were designed with modifications aimed at enhancing their interaction with the enzyme. mdpi.com This included the introduction of flexible linkers and different ring systems to explore new binding interactions and improve inhibitory activity. mdpi.com

Quantitative structure-activity relationship (QSAR) studies are another powerful ligand-based tool. By correlating the physicochemical properties of a series of compounds with their biological activities, predictive models can be generated to guide the design of new, more potent derivatives. researchgate.net

When the 3D structure of the target protein is available, often through techniques like X-ray crystallography, structure-based drug design can be employed. nih.govmdpi.com This powerful approach allows for the direct visualization of how a ligand binds to its target, revealing key interactions that can be optimized to improve affinity and selectivity. drugtargetreview.comunits.it

The design of inhibitors for tRNA-(N¹G37) methyltransferase (TrmD), an essential bacterial enzyme, provides a compelling example of structure-based design. researchgate.netacs.org By obtaining crystal structures of TrmD in complex with a thienopyrimidinone-based inhibitor, researchers were able to identify crucial interactions and conformational changes in the enzyme upon inhibitor binding. researchgate.netacs.org This structural information guided the synthesis of a series of derivatives with improved potency and antibacterial activity. researchgate.netacs.org

Molecular docking simulations are a computational component of structure-based design that predicts the preferred orientation of a ligand when bound to a target. mdpi.com These simulations can help in prioritizing compounds for synthesis and in understanding the binding modes of active molecules. mdpi.com

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often isosteric, scaffold while retaining the original biological activity. nih.gov This approach is useful for discovering new chemical series with potentially improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles or novel intellectual property.

An example of scaffold hopping in the context of thienopyrimidinones is the replacement of the thienopyrimidine core with a quinazolinone scaffold. nih.gov This was done to develop novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H, where the original thienopyrimidinone hit compound was modified to explore new chemical space and potentially mitigate any toxicity associated with the thiophene ring. nih.gov

Analog generation, on the other hand, involves making more subtle modifications to a lead compound, such as altering substituents or their positions, to fine-tune its activity and properties. This is a fundamental part of the iterative process of lead optimization in drug discovery.

The following table provides a summary of the rational design strategies discussed:

Design Strategy Basis Application Example
Ligand-Based DesignKnowledge of active ligandsDesign of PI3Kα inhibitors based on GDC-0941 mdpi.com
Structure-Based Design3D structure of the biological targetDesign of TrmD inhibitors using X-ray co-crystal structures researchgate.netacs.org
Scaffold HoppingReplacing the core structure of a known active compoundReplacement of thienopyrimidine with quinazolinone for HIV-1 RNase H inhibitors nih.gov

Mechanistic Insights into Enzyme Inhibition

The thieno[3,2-d]pyrimidin-4-one core structure is a versatile scaffold that has been shown to interact with and inhibit a variety of enzymes. The specific substitutions on this core dictate its target selectivity and potency. The following sections explore the molecular mechanisms by which its derivatives inhibit key enzymes.

Phosphodiesterase (PDE) Inhibition Mechanisms (e.g., PDE7, PDE4)

Derivatives of the thieno[3,2-d]pyrimidin-4-one scaffold have been identified as potent inhibitors of phosphodiesterases, particularly PDE7 and PDE4, which are enzymes that hydrolyze the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comgoogle.com The inhibition of these enzymes leads to an increase in intracellular cAMP levels, which modulates various cellular signaling pathways. mdpi.com

The inhibitory mechanism of these compounds is rooted in their ability to compete with the natural substrate (cAMP) for the active site of the PDE enzyme. Structure-activity relationship (SAR) studies and computational modeling of thieno[3,2-d]pyrimidin-4(3H)-one derivatives have provided insights into these interactions. For PDE7, novel hit compounds were identified from chemical libraries, and subsequent modifications led to fragment-sized compounds with high ligand efficiency. nih.gov The introduction of an isopropylamino group at the 2-position of the thienopyrimidinone core was found to be favorable for aqueous solubility, while the addition of 3-pyrrolidines at the 7-position resulted in highly potent and selective PDE7 inhibition. nih.gov One such derivative, 2-(cyclopentylamino)-3-ethyl-7-pyridin-3-ylthieno(3,2-d)pyrimidin-4(3H)-one, was identified as a lead compound that selectively inhibits PDE7 with nanomolar potency. nih.gov

For PDE4, SAR studies on a series of 2-substituted-4-amino-thieno[3,2-d]pyrimidines have been conducted to understand their inhibitory profile. researchgate.net The core scaffold acts as a competitive inhibitor, occupying the active site and preventing the breakdown of cAMP. The potency and selectivity of these inhibitors are highly dependent on the nature of the substituents on the thienopyrimidine ring system.

Table 1: Thieno[3,2-d]pyrimidin-4-one Derivatives as PDE Inhibitors

Compound Class Target Enzyme Key Structural Features for Activity Reference
2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives PDE7 7-substituted derivatives enhance potency and selectivity. nih.gov
2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives PDE7 Isopropylamino group at C2 improves solubility; 3-pyrrolidines at C7 enhance potency. nih.gov
2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine PDE4 Specific alkyl and amino substitutions at C2 and C4 are crucial for activity. researchgate.net

Kinase Inhibition Mechanisms (e.g., PI3K, EGFR, ErbB-2)

The thieno[3,2-d]pyrimidine (B1254671) scaffold is structurally similar to the purine (B94841) core of adenosine triphosphate (ATP), enabling it to act as a competitive inhibitor for the ATP-binding site of various protein kinases. This interaction prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways involved in cell growth and proliferation.

PI3K Pathway: Derivatives of 6,7-disubstituted thieno[3,2-d]pyrimidin-4-one have been developed as inhibitors of 3-Phosphoinositide dependent protein kinase-1 (PDK1), a key kinase in the PI3K/Akt signaling pathway. lookchem.comnih.gov Through fragment-based screening and computational modeling, it was determined that these compounds bind to the active site of PDK1, exhibiting inhibitory activity in the low micromolar range. lookchem.comnih.gov

EGFR/ErbB-2: Certain thieno[3,2-d]pyrimidine derivatives have been synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms like EGFRL858R/T790M that are associated with cancer resistance. nih.gov Molecular docking studies indicate that these compounds fit into the ATP-binding pocket of the EGFR kinase domain. The thieno[3,2-d]pyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the binding of ATP. For example, one promising inhibitor blocked the G2/M phases of H1975 cells, which harbor the EGFRL858R/T790M mutation. nih.gov The specificity for EGFR over other kinases is achieved through modifications of substituents that interact with unique residues within the active site. nih.gov

Table 2: Thieno[3,2-d]pyrimidine Derivatives as Kinase Inhibitors

Compound Class Target Kinase Mechanism of Action Key Findings Reference
6,7-disubstituted thieno[3,2-d]pyrimidin-4-one PDK1 Competitive binding to the ATP active site. Identified through NMR fragment-based screening; exhibit low micromolar inhibitory activity. lookchem.comnih.gov
Thieno[3,2-d]pyrimidine derivatives EGFRL858R/T790M Competitive inhibition at the ATP-binding pocket. Compound B1 shows an IC50 of 13 nM against EGFRL858R/T790M and exhibits over 76-fold selectivity for EGFRWT. nih.gov

Tubulin Polymerization Inhibition: Molecular Interaction Studies

Certain derivatives of thieno[3,2-d]pyrimidine have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds exert their antimitotic effects by binding to the colchicine-binding site on β-tubulin. nih.govnih.gov This interaction destabilizes the microtubule structure, which is essential for cell division, leading to an arrest of the cell cycle in the G2/M phase.

X-ray crystallography studies of thieno[3,2-d]pyrimidine analogues in complex with tubulin have provided detailed insights into their binding mode. nih.gov The thieno[3,2-d]pyrimidine core and its substituents form specific interactions within the colchicine-binding pocket. The trimethoxyphenyl group, a common feature in many colchicine (B1669291) site inhibitors, typically occupies a hydrophobic pocket, while other parts of the molecule form hydrogen bonds and van der Waals interactions with key amino acid residues such as Cys241, Leu248, Ala250, Val318, and Lys352. nih.gov This binding prevents the tubulin heterodimers from assembling into microtubules, thus disrupting the mitotic spindle and inducing apoptosis. nih.gov

Table 3: Molecular Interactions of Thieno[3,2-d]pyrimidine-based Tubulin Inhibitors

Compound Feature Interacting Tubulin Residues Type of Interaction Consequence Reference
Thienopyrimidine Core Occupies the colchicine-binding site on β-tubulin. Hydrophobic and polar interactions. Prevents tubulin polymerization. nih.gov
Substituted Phenyl Ring Cys241, Leu248, Ala250, Val318, Lys352 Hydrogen bonds, van der Waals forces. Stabilizes compound binding, disrupts microtubule dynamics. nih.gov

Mycobacterial Cytochrome bd Oxidase Inhibition: Mechanistic Aspects

Thieno[3,2-d]pyrimidin-4-amine derivatives have been identified as inhibitors of cytochrome bd oxidase (Cyt-bd), a terminal oxidase in the electron transport chain of Mycobacterium tuberculosis. nih.govrsc.org This enzyme is crucial for the bacterium's survival, especially under low-oxygen conditions and when the primary respiratory pathway involving the cytochrome bcc:aa3 complex is compromised. nih.govrsc.org

The mechanism of inhibition involves the disruption of the electron flow within the respiratory chain. By targeting Cyt-bd, these compounds impair the cell's ability to generate ATP through oxidative phosphorylation. nih.govresearchgate.net This is demonstrated by a significant depletion of intracellular ATP levels in mycobacteria upon treatment with these inhibitors, particularly when the primary cytochrome bcc:aa3 pathway is simultaneously blocked by an inhibitor like Q203. nih.govrsc.orgresearchgate.net The thieno[3,2-d]pyrimidine scaffold is one of the few synthetic structures known to inhibit this mycobacterial enzyme. nih.gov The most potent compounds in this class, such as N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, exhibit IC50 values in the low micromolar range for ATP depletion. nih.govrsc.orgresearchgate.net

Table 4: Thieno[3,2-d]pyrimidine-based Inhibitors of Mycobacterial Cytochrome bd Oxidase

Compound Class Target Mechanism of Action Key Findings Reference
Thieno[3,2-d]pyrimidin-4-amines Cytochrome bd oxidase (Cyt-bd) Inhibition of the electron transport chain, leading to ATP depletion. Active against various mycobacterial strains, with IC50 values for ATP depletion from 6 to 18 µM. nih.govrsc.orgresearchgate.net

Modulation of Molecular Pathways through Chemical Interaction (e.g., Cell Cycle, Apoptosis at a molecular level)

The inhibition of key enzymes by thieno[3,2-d]pyrimidin-4-one derivatives directly translates into the modulation of critical cellular pathways, primarily those controlling the cell cycle and apoptosis.

Cell Cycle Arrest: By inhibiting tubulin polymerization, certain thieno[3,2-d]pyrimidine compounds prevent the formation of a functional mitotic spindle, a structure essential for the segregation of chromosomes during mitosis. nih.gov This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase. nih.govnih.gov Similarly, inhibition of kinases like EGFR, which are involved in cell cycle progression, can also contribute to cell cycle arrest. Studies have shown that treatment of cancer cells with EGFR-inhibiting thieno[3,2-d]pyrimidines leads to a significant accumulation of cells in the G2/M phase. nih.gov

Induction of Apoptosis: Prolonged G2/M arrest or the sustained inhibition of survival signaling pathways (such as PI3K/Akt) ultimately triggers apoptosis, or programmed cell death. Thieno[3,2-d]pyrimidine derivatives have been shown to induce apoptosis in a concentration-dependent manner. nih.gov Mechanistically, this can occur through various pathways. For instance, the disruption of microtubule dynamics is a strong apoptotic signal. Furthermore, some related thieno[2,3-d]pyrimidine-4-one compounds that inhibit dihydrofolate reductase (DHFR) have been shown to induce apoptosis by increasing the levels of caspase-3 and caspase-9, key executioner and initiator caspases, respectively. nih.gov Flow cytometry analysis has confirmed that treatment with these compounds leads to an increase in the apoptotic cell population. nih.gov

Future Research Directions and Unexplored Chemical Space of Thieno 3,2 D Pyrimidin 4 One

Development of Novel and Efficient Synthetic Methodologies

Future research should focus on:

One-Pot and Tandem Reactions: Designing one-pot or tandem reaction sequences that minimize intermediate purification steps would significantly enhance the efficiency of synthesizing substituted thieno[3,2-d]pyrimidin-4-ones.

Microwave-Assisted Synthesis: The application of microwave irradiation has the potential to drastically reduce reaction times and improve yields for the cyclization and substitution reactions involved in the synthesis of this scaffold. nih.gov

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher purity and scalability of thieno[3,2-d]pyrimidin-4-one derivatives.

Novel Starting Materials: Exploration of alternative and readily available starting materials could open up new avenues for the synthesis of unique derivatives. For instance, the use of functionalized thiophenes with pre-installed nitro groups could provide a more direct route to compounds like 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one.

Synthetic Approach Potential Advantages Future Research Focus
One-Pot SynthesisReduced reaction time, cost-effective, higher overall yieldDevelopment of novel multi-component reactions.
Microwave-Assisted SynthesisRapid reaction rates, improved yields, cleaner reactionsOptimization of reaction conditions for diverse substrates.
Flow ChemistryEnhanced safety, scalability, precise process controlDesign of continuous flow reactors for key synthetic steps.
Novel Starting MaterialsAccess to novel derivatives, potentially shorter synthetic routesIdentification and utilization of new thiophene (B33073) precursors.

Exploration of Unconventional Reactivity Patterns

The reactivity of the thieno[3,2-d]pyrimidin-4-one core has been primarily explored at the C2, C4, and C6 positions. researchgate.net However, a deeper understanding of its reactivity at other positions and under unconventional conditions could unlock a vast, unexplored chemical space.

Future investigations could include:

Late-Stage Functionalization: Developing C-H activation methodologies for the direct functionalization of the thiophene and pyrimidine (B1678525) rings would provide a powerful tool for rapid library synthesis.

Cycloaddition Reactions: Investigating the potential of the thieno[3,2-d]pyrimidin-4-one system to participate in cycloaddition reactions could lead to the formation of novel polycyclic architectures with unique biological properties.

Ring-Opening and Rearrangement Reactions: Studying the stability of the thieno[3,2-d]pyrimidin-4-one core under various conditions could reveal novel ring-opening or rearrangement pathways, leading to the synthesis of entirely new heterocyclic systems.

Design and Synthesis of Advanced Chemical Probes for Biological Systems

Thieno[3,2-d]pyrimidine (B1254671) derivatives have shown promise as inhibitors of various biological targets, including kinases and phosphodiesterases. researchgate.net The development of advanced chemical probes based on this scaffold would be invaluable for studying these biological systems.

Future research in this area should aim to:

Fluorescently Labeled Probes: The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives bearing fluorescent tags would enable the visualization of their subcellular localization and interaction with target proteins.

Biotinylated and Photoaffinity Probes: The development of biotinylated or photoaffinity-labeled probes would facilitate the identification and isolation of the biological targets of these compounds.

Activity-Based Probes: Designing activity-based probes that covalently bind to the active site of their target enzymes would provide a powerful tool for target validation and drug discovery. The thieno[3,2-d]pyrimidine scaffold has been identified as a promising starting point for the development of such probes. nih.gov

Computational Methodological Advancements for Predictive Modeling

Computational chemistry has emerged as a powerful tool in drug discovery for predicting the biological activity and pharmacokinetic properties of small molecules. rsc.orgrsc.org For the thieno[3,2-d]pyrimidin-4-one scaffold, further advancements in computational modeling are needed to guide the design of more potent and selective compounds.

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR): The development of robust 3D-QSAR models can help in understanding the relationship between the structural features of thieno[3,2-d]pyrimidin-4-one derivatives and their biological activity, and in predicting the activity of new analogues. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules in the active sites of their target proteins, aiding in the design of compounds with improved binding affinity and selectivity.

Machine Learning and Artificial Intelligence: The application of machine learning and AI algorithms to large datasets of thieno[3,2-d]pyrimidin-4-one derivatives could accelerate the discovery of novel compounds with desired biological profiles.

Computational Method Application in Thieno[3,2-d]pyrimidin-4-one Research Future Directions
3D-QSARElucidating pharmacophore features and predicting potency. rsc.orgDevelopment of more predictive models for a wider range of biological targets.
Molecular DockingIdentifying probable bioactive conformations and binding modes. rsc.orgIncorporation of protein flexibility and water molecules for more accurate predictions.
Molecular DynamicsSimulating the dynamic interactions between ligands and targets.Longer timescale simulations to study conformational changes and binding kinetics.
Machine LearningPredicting biological activity and ADMET properties.Training models on larger and more diverse datasets for improved accuracy.

Investigation of Conformational Dynamics and Tautomerism

The conformational flexibility and potential for tautomerism in the thieno[3,2-d]pyrimidin-4-one system can significantly influence its biological activity. A thorough understanding of these properties is crucial for rational drug design.

Future research should involve:

Advanced Spectroscopic Techniques: The use of advanced NMR techniques, such as residual dipolar couplings and solid-state NMR, can provide detailed information about the conformational preferences of these molecules in solution and in the solid state.

Computational Studies: High-level quantum chemical calculations can be employed to investigate the relative energies of different tautomers and conformers, and to predict their spectroscopic properties. The synthesis of conformationally restricted analogues can help in identifying the bioactive conformation. nih.gov

Crystallographic Studies: X-ray crystallography of a wider range of thieno[3,2-d]pyrimidin-4-one derivatives, including co-crystal structures with their biological targets, is needed to unequivocally determine their solid-state structures and binding modes.

Diversification of Heterocyclic Fused Systems Incorporating the Thieno[3,2-d]pyrimidin-4-one Core

Fusing the thieno[3,2-d]pyrimidin-4-one core with other heterocyclic rings is a promising strategy for generating novel chemical entities with unique three-dimensional shapes and biological activities.

Future directions in this area include:

Annulation with Nitrogen-Containing Heterocycles: The fusion of the thieno[3,2-d]pyrimidin-4-one system with rings such as pyrrole, pyrazole, or imidazole (B134444) could lead to compounds with enhanced protein-ligand interactions. The synthesis of thienotriazolopyrimidines has already shown promise in this regard. nih.gov

Fusion with Oxygen or Sulfur-Containing Heterocycles: The incorporation of furan, thiophene, or thiazole (B1198619) rings could modulate the electronic properties and metabolic stability of the parent scaffold.

Synthesis of Bridged and Spirocyclic Systems: The construction of bridged or spirocyclic systems incorporating the thieno[3,2-d]pyrimidin-4-one core would lead to conformationally constrained molecules with potentially improved selectivity for their biological targets. A recent study has explored the synthesis of hybrid compounds by linking thieno[3,2-d]pyrimidine with a pyrazolopyrimidine moiety. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : A reflux-based method using formic acid (16–18 hours) is effective for analogous thieno-pyrimidinone synthesis, yielding ~85% product (e.g., 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one). Key parameters include stoichiometric ratios, solvent choice, and cooling protocols to precipitate pure solids . Variations in nitro-group introduction may require nitration agents like HNO₃/H₂SO₄ or safer alternatives (e.g., acetyl nitrate).

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of 7-nitro-thieno-pyrimidin-4-one derivatives?

  • Methodological Answer :

  • ¹H NMR : Identify aromatic protons in the thiophene and pyrimidine rings (δ 7.5–8.5 ppm) and nitro-group deshielding effects.
  • ¹³C NMR : Confirm carbonyl (C=O) signals near δ 160–170 ppm and nitrothiophene carbons .
  • IR : Look for C=O stretching (~1700 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹) .

Q. What safety precautions are critical when handling nitro-substituted thieno-pyrimidinones?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity of nitroaromatics.
  • Avoid reducing agents (risk of exothermic decomposition).
  • Store at RT in airtight containers, away from light, per safety data for structurally similar compounds .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of thieno-pyrimidin-4-one in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group’s electron-withdrawing nature enhances electrophilicity at the pyrimidine C2/C4 positions. Computational studies (DFT) can map charge distribution, while experimental kinetics (e.g., reactions with amines or thiols) quantify substitution rates. Compare with non-nitrated analogs to isolate electronic contributions .

Q. What strategies resolve contradictions in biological activity data for nitro-thieno-pyrimidinones across different assays?

  • Methodological Answer :

  • Control Variables : Standardize assay conditions (e.g., cell lines, solvent/DMSO concentrations).
  • Metabolic Stability : Test for nitro-reductase-mediated activation/deactivation in hepatic microsomes.
  • SAR Analysis : Correlate substituent effects (e.g., nitro vs. chloro) with activity trends using regression models .

Q. How can crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in nitro-thieno-pyrimidinone crystals?

  • Methodological Answer :

  • Grow single crystals via slow evaporation (solvent: DMSO/EtOH).
  • X-ray diffraction reveals π-π stacking (thiophene-pyrimidine) and hydrogen bonds (N–H···O nitro).
  • Hirshfeld surfaces quantify interaction contributions (e.g., O···H vs. N···H contacts) .

Q. What mechanistic pathways explain the formation of byproducts during nitro-thieno-pyrimidinone synthesis?

  • Methodological Answer :

  • LC-MS Monitoring : Detect intermediates (e.g., dihydro precursors or over-nitrated species).
  • Isotopic Labeling : Use ¹⁵N-formic acid to trace carbonyl oxygen sources.
  • DFT Calculations : Model transition states for competing pathways (e.g., ring-opening vs. nitro-group migration) .

Q. How to design in vitro models for assessing the pharmacokinetic properties of 7-nitro-thieno-pyrimidin-4-one derivatives?

  • Methodological Answer :

  • Permeability : Caco-2 cell monolayers (simulate intestinal absorption).
  • Plasma Stability : Incubate with human plasma; quantify parent compound via HPLC.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Key Considerations for Researchers

  • Contradictions in Data : Discrepancies in biological activity may arise from assay variability (e.g., cell viability protocols) or impurities. Always cross-validate with orthogonal methods (e.g., SPR vs. ELISA) .
  • Advanced Characterization : Pair experimental data (NMR, HPLC) with computational tools (Molecular Dynamics, QSAR) to rationalize reactivity and bioactivity .

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